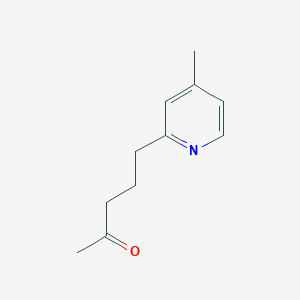

5-(4-Methylpyridin-2-yl)pentan-2-one

Description

Structure

3D Structure

Properties

CAS No. |

146431-61-0 |

|---|---|

Molecular Formula |

C11H15NO |

Molecular Weight |

177.24 g/mol |

IUPAC Name |

5-(4-methylpyridin-2-yl)pentan-2-one |

InChI |

InChI=1S/C11H15NO/c1-9-6-7-12-11(8-9)5-3-4-10(2)13/h6-8H,3-5H2,1-2H3 |

InChI Key |

DSPXMTVWMMICFB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1)CCCC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 5 4 Methylpyridin 2 Yl Pentan 2 One

Historical and Current Synthetic Routes to Substituted Alkyl Pyridine (B92270) Ketones

The synthesis of pyridine derivatives has been a cornerstone of heterocyclic chemistry for over a century. baranlab.org Historically, condensation reactions have been the bedrock of pyridine ring formation. The Hantzsch dihydropyridine (B1217469) synthesis, reported in 1881, is a classic multi-component reaction involving a β-keto ester, an aldehyde, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297), which after oxidation yields a pyridine ring. wikipedia.org While versatile, this method often requires harsh conditions and can result in low yields. wikipedia.org

Modern approaches have built upon these foundations, offering milder conditions and greater functional group tolerance. One-pot syntheses from alkyl ketones, enamines, and ammonia, facilitated by nickel-catalyzed dehydrogenation, represent a significant advancement. researchgate.netelsevierpure.com These methods allow for the construction of substituted pyridines through a cascade of reactions including conjugate addition and condensation. researchgate.net Another contemporary strategy involves the [3+3]-type condensation of O-acetyl ketoximes with α,β-unsaturated aldehydes, synergistically catalyzed by a copper(I) salt and a secondary ammonium salt, which proceeds under mild conditions. organic-chemistry.org

The direct functionalization of pre-existing pyridine rings has also emerged as a powerful tool. The addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride (B1165640), provides 2-substituted pyridines in good yields. organic-chemistry.org This method offers a regioselective approach to introducing alkyl or aryl groups at the C2-position of the pyridine ring.

Table 1: Comparison of Historical and Current Synthetic Routes for Substituted Pyridines

| Method | Precursors | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Hantzsch Synthesis | β-keto ester, aldehyde, ammonia | Often harsh, requires subsequent oxidation | Well-established, multicomponent | Low yields, harsh conditions wikipedia.org |

| Nickel-Catalyzed Dehydrogenation | Alkyl ketone, enamine, ammonia | Nickel catalyst | One-pot, good yields for tetrasubstituted pyridines researchgate.netelsevierpure.com | May require specific catalyst systems |

| Copper-Catalyzed Condensation | O-acetyl ketoxime, α,β-unsaturated aldehyde | Copper(I) salt, secondary ammonium salt | Mild conditions, broad functional group tolerance organic-chemistry.org | Requires specific precursors |

| Grignard Addition to N-Oxides | Pyridine N-oxide, Grignard reagent | THF, then acetic anhydride | Good yields for 2-substituted pyridines organic-chemistry.org | Requires preparation of N-oxide |

Detailed Analysis of Precursor Synthesis and Functional Group Transformations Leading to 5-(4-Methylpyridin-2-yl)pentan-2-one

The synthesis of this compound can be approached through two primary retrosynthetic disconnections: formation of the carbon-carbon bond connecting the pyridine and pentanone moieties, or construction of the pyridine ring with the side chain already in place.

Strategies for Carbon-Carbon Bond Formation

The formation of the C-C bond between the pyridine ring and the pentyl ketone chain is a key step. Several strategies can be employed:

Cross-Coupling Reactions: Nickel-catalyzed cross-coupling reactions are particularly effective for forming C(sp²)-C(sp³) bonds. acs.org For instance, a 2-halopyridine derivative (e.g., 2-bromo-4-methylpyridine) could be coupled with an organozinc or organoboron reagent derived from a protected pentanone. Nickel catalysts are often preferred due to their cost-effectiveness and unique reactivity. acs.org

Addition of Organometallic Reagents: The addition of an organometallic reagent, such as a Grignard or organolithium reagent, to a pyridine derivative is a classic C-C bond-forming reaction. organic-chemistry.org For example, a lithiated 4-methylpyridine (B42270) could react with a suitable electrophile containing the pentanone skeleton. Conversely, an organometallic reagent derived from a protected pentanone could be added to a 4-methylpyridine N-oxide. organic-chemistry.org

Radical Reactions: The Minisci reaction and related radical additions offer a means to directly alkylate the pyridine ring. While often favoring the C2 and C4 positions, regioselectivity can be an issue. mdpi.com

Table 2: Selected Carbon-Carbon Bond Forming Reactions for Pyridine Alkylation

| Reaction Type | Pyridine Substrate | Coupling Partner | Catalyst/Reagent | Key Features |

|---|---|---|---|---|

| Nickel-Catalyzed Cross-Coupling | 2-Halopyridine | Alkyl organozinc/boron reagent | Ni catalyst (e.g., NiCl₂(dme)/bpy) | High efficiency for C(sp²)-C(sp³) coupling. acs.org |

| Grignard Reagent Addition | Pyridine N-oxide | Alkyl Grignard reagent | Grignard reagent, then Ac₂O | Regioselective for C2-alkylation. organic-chemistry.org |

| Reductive Coupling | N-Alkyl Pyridinium (B92312) Salt | Activated Carboxylic Acid | Nickel terpyridine catalyst, Mn reductant | Forms ketones from amines and carboxylic acids. nih.gov |

Strategies for Functional Group Interconversion

Functional group interconversions are crucial for introducing the ketone functionality and for manipulating precursors.

Oxidation of Alcohols: A common route to ketones involves the oxidation of a secondary alcohol. organic-chemistry.org A precursor such as 5-(4-methylpyridin-2-yl)pentan-2-ol could be synthesized and subsequently oxidized to the target ketone using standard oxidizing agents like pyridinium chlorochromate (PCC) or a Swern oxidation. The precursor alcohol itself could be prepared by the addition of a suitable Grignard reagent to 4-methyl-2-pyridinecarboxaldehyde.

Ring Transformations: In some cases, ring interconversions can be employed, such as the transformation of a pyrimidine (B1678525) to a pyridine. wur.nl However, this is generally less direct for the synthesis of a specifically substituted pyridine like the target compound.

Catalytic Approaches in the Synthesis of this compound

Catalysis plays a central role in modern organic synthesis, enabling efficient and selective transformations.

Homogeneous Catalysis Applications

Homogeneous catalysis, particularly using transition metals like nickel and palladium, is instrumental in the synthesis of substituted pyridines. uiowa.edu

Nickel-Catalyzed Couplings: As previously mentioned, nickel catalysis is a powerful tool for C-C bond formation. acs.org Nickel complexes with various ligands, such as bipyridine (bpy) or terpyridine, can catalyze the cross-coupling of pyridine derivatives with alkyl halides or organometallic reagents. acs.orgmdpi.com These reactions often proceed at room temperature and exhibit high functional group tolerance. acs.org For instance, a nickel-catalyzed reductive coupling could unite a 4-methylpyridine precursor with a fragment that would become the pentanone side chain. acs.org

Palladium-Catalyzed Couplings: Palladium catalysts are also widely used in cross-coupling reactions, such as the Suzuki and Negishi couplings, which could be adapted for the synthesis of the target molecule. uiowa.edu

Heterogeneous Catalysis Applications

Heterogeneous catalysts offer advantages in terms of ease of separation and reusability.

Pyridine Synthesis: Zeolite catalysts have been employed in the large-scale synthesis of pyridines and alkylpyridines from the condensation of aldehydes and ketones with ammonia. google.com This approach, however, typically produces a mixture of products.

Functionalization: Heterogeneous catalysts can also be used for the functionalization of pyridines. For example, Raney® nickel has been used for the α-methylation of pyridines in flow systems. mdpi.com More recently, nickel single atoms supported on carbon nitride have been developed for visible-light-driven C(sp²)-C(sp³) coupling reactions, representing a sustainable approach to such transformations. acs.org While not specifically demonstrated for the synthesis of this compound, this technology holds promise for the future development of greener synthetic routes.

Stereoselective Synthesis Considerations for Related Analogues

The development of stereoselective synthetic routes to analogues of this compound is crucial for investigating the potential structure-activity relationships of chiral variants. While specific methods for this exact compound are not extensively documented, the principles of asymmetric synthesis for related pyridine-containing ketones and alcohols offer a solid foundation for designing such pathways.

A prominent strategy involves the chemoenzymatic synthesis of chiral secondary alcohols, which are precursors to or can be derived from the target ketone. nih.gov This approach leverages the high enantioselectivity of enzymes, such as alcohol dehydrogenases (ADHs), to reduce prochiral ketones to enantiopure alcohols. nih.govnih.gov For instance, a prochiral ketone analogue could be subjected to an enantioselective reduction using an ADH to yield a chiral alcohol. This alcohol can then be oxidized to the corresponding chiral ketone. The predictability of stereochemical outcomes based on the choice of enzyme (Prelog or anti-Prelog) is a significant advantage of this method. nih.gov

Another powerful technique is transition metal catalysis employing chiral ligands. acs.org Asymmetric arylation of α-keto imines using palladium catalysts with chiral ligands has been shown to produce acyclic chiral α-amino ketones. acs.org This methodology could potentially be adapted for the synthesis of chiral analogues of this compound by utilizing a suitable pyridine-containing substrate. Furthermore, nickel-catalyzed asymmetric couplings have proven effective in generating enantioenriched α-amino ketones. acs.org

The synthesis of chiral α-halogenated ketones as precursors to chiral alcohols has also been explored. This two-step chemoenzymatic approach begins with the formation of a prochiral α-halogenated ketone, followed by an enantioselective reduction of the carbonyl group. nih.gov This strategy could be applied to create chiral building blocks that can then be further elaborated to the desired pentan-2-one side chain.

Green Chemistry Principles in the Synthesis of Pyridine-Ketone Compounds

The integration of green chemistry principles into the synthesis of pyridine-ketone compounds is an area of growing importance, aiming to reduce the environmental impact of chemical processes. researchgate.netnih.gov Several key strategies have been developed for the sustainable synthesis of pyridine derivatives, which are directly applicable to compounds like this compound. nih.gov

Microwave-Assisted Synthesis: This technique has been recognized as a valuable tool in green chemistry for its ability to significantly reduce reaction times and improve yields. nih.govacs.org For the synthesis of novel pyridine derivatives, microwave irradiation has been shown to shorten reaction times from hours to minutes and increase yields to over 80-90%. nih.govacs.org

Multicomponent Reactions (MCRs): One-pot multicomponent reactions are highly efficient as they combine several synthetic steps into a single operation, reducing solvent waste and energy consumption. nih.govacs.org The Hantzsch pyridine synthesis is a classic example of an MCR that uses simpler building blocks to construct the pyridine ring. youtube.com

Environmentally Friendly Solvents and Catalysts: The use of greener solvents, such as ethanol (B145695) or even water, is a cornerstone of sustainable synthesis. nih.govresearchgate.net Additionally, the development of reusable and non-toxic catalysts, like iron-based catalysts or activated fly ash, minimizes waste and avoids the use of hazardous heavy metals. bhu.ac.inrsc.org For example, an iron-catalyzed cyclization of ketoxime acetates and aldehydes has been developed for the green synthesis of substituted pyridines. rsc.org

Table 1: Comparison of Green Synthesis Methods for Pyridine Derivatives

| Method | Catalyst/Conditions | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Microwave-Assisted | None | Ethanol | 2–7 min | 82%–94% | nih.gov |

| Conventional Heating | None | Ethanol | 6–9 h | 71%–88% | nih.gov |

| Iron-Catalyzed Cyclization | FeCl3 | Not specified | Not specified | High | rsc.org |

The application of these green chemistry principles not only leads to more environmentally benign synthetic routes but can also offer economic advantages through increased efficiency and reduced waste management costs.

Chemical Reactivity and Mechanistic Studies of 5 4 Methylpyridin 2 Yl Pentan 2 One

Reactivity of the Pyridine (B92270) Nitrogen in 5-(4-Methylpyridin-2-yl)pentan-2-one

The nitrogen atom within the pyridine ring of this compound is a key center of reactivity, primarily due to its basicity and the presence of a lone pair of electrons. This makes it susceptible to electrophilic attack and enables it to act as a ligand in coordination complexes.

Electrophilic Attack Mechanisms and Pyridinium (B92312) Salt Formation

The pyridine nitrogen readily reacts with electrophiles, a fundamental characteristic of pyridine and its derivatives. nih.gov This reaction typically involves the nitrogen's lone pair of electrons attacking an electrophilic species, leading to the formation of a pyridinium salt. For instance, in the presence of alkyl halides, the nitrogen atom can be alkylated to form a quaternary pyridinium salt. scielo.br This process is a standard method for the synthesis of various pyridinium compounds. scielo.brpipzine-chem.com

The formation of a pyridinium salt significantly alters the electronic properties of the pyridine ring. The positive charge on the nitrogen atom strongly deactivates the ring towards further electrophilic aromatic substitution. nih.gov This is a common feature observed in the chemistry of pyridines.

Table 1: Illustrative Examples of Pyridinium Salt Formation

| Electrophile | Reagent Example | Product Type | General Conditions |

| Alkyl Halide | Methyl Iodide | N-Methylpyridinium Iodide Salt | Reflux in a suitable solvent like ethanol (B145695) |

| Acid | Hydrochloric Acid | Pyridinium Hydrochloride Salt | Treatment with a strong acid |

This table is illustrative and based on the general reactivity of pyridines.

Coordination Chemistry Principles (e.g., as a ligand)

The pyridine nitrogen of this compound allows the molecule to function as a ligand in coordination chemistry. acs.org The lone pair of electrons on the nitrogen can be donated to a metal center, forming a coordinate covalent bond. The presence of the ketone oxygen atom further down the alkyl chain introduces the possibility of the molecule acting as a bidentate ligand, chelating to a metal ion through both the pyridine nitrogen and the carbonyl oxygen. This chelation would form a stable six-membered ring with the metal center.

The coordination of pyridyl ketone derivatives with various metal ions, such as copper(II), has been studied, demonstrating the versatility of these types of molecules as ligands. acs.org The formation of such complexes can lead to a diverse range of structures, including mononuclear complexes, coordination polymers, and clusters. researchgate.net The specific coordination mode and the resulting structure are influenced by factors such as the metal ion, the counter-ion, and the reaction conditions. researchgate.net

Reactivity of the Ketone Carbonyl Group

The ketone carbonyl group in this compound is another major site of reactivity, undergoing characteristic reactions of ketones, most notably nucleophilic addition and reactions involving the adjacent α-carbons.

Nucleophilic Addition Reactions and Mechanisms

The carbonyl carbon of the ketone is electrophilic due to the polarization of the carbon-oxygen double bond. This makes it susceptible to attack by nucleophiles. youtube.comyoutube.com A wide range of nucleophiles can add to the carbonyl group, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol. youtube.com

Common nucleophilic addition reactions for ketones like this compound include reactions with Grignard reagents and reduction with hydride reagents. For example, reaction with a Grignard reagent, such as methylmagnesium bromide, would lead to the formation of a tertiary alcohol. youtube.com Reduction with sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would yield the corresponding secondary alcohol. youtube.com

Table 2: Illustrative Nucleophilic Addition Reactions at the Carbonyl Group

| Nucleophile | Reagent Example | Product Type | General Conditions |

| Hydride | Sodium Borohydride (NaBH₄) | Secondary Alcohol | Methanol or ethanol as solvent |

| Organometallic | Methylmagnesium Bromide (CH₃MgBr) | Tertiary Alcohol | Anhydrous ether or THF as solvent, followed by aqueous workup |

| Cyanide | Hydrogen Cyanide (HCN) | Cyanohydrin | Basic conditions |

This table is illustrative and based on the general reactivity of ketones.

Enolization and Related Reactions (e.g., α-substitution)

The protons on the carbon atoms adjacent to the carbonyl group (the α-carbons) are acidic and can be removed by a base to form an enolate ion. masterorganicchemistry.com This enolate is a key reactive intermediate that can act as a nucleophile. The formation of the enolate is a reversible process, and the enolate exists in equilibrium with the keto form of the compound, a phenomenon known as keto-enol tautomerism. libretexts.org

The enolate of this compound can react with various electrophiles at the α-carbon, leading to α-substitution products. For instance, halogenation can be achieved by treating the ketone with a halogen in the presence of an acid or base. masterorganicchemistry.com The enolate can also participate in aldol (B89426) condensation reactions, where it adds to the carbonyl group of another molecule of the ketone or a different aldehyde or ketone. masterorganicchemistry.comrsc.org

Reaction Pathways Involving the Alkyl Chain

The alkyl chain connecting the pyridine ring and the ketone group can also be involved in chemical transformations, particularly intramolecular reactions where the two functional groups interact. Intramolecular cyclization is a plausible reaction pathway for this compound, potentially leading to the formation of new heterocyclic ring systems. For example, under certain conditions, the enolate of the ketone could potentially attack the pyridine ring, although this would be a complex transformation.

Alpha-Substitution Reactions on the Ketone

The protons on the carbon atoms alpha (α) to the ketone's carbonyl group (C1 and C3 of the pentan-2-one chain) exhibit enhanced acidity. This is due to the formation of a resonance-stabilized enolate anion upon deprotonation. masterorganicchemistry.com The presence of two non-equivalent α-carbons (C1, a methyl group, and C3, a methylene (B1212753) group) allows for the potential formation of two distinct enolates, leading to regioselectivity challenges in subsequent reactions.

The formation of the enolate is typically accomplished using a base. The choice of base and reaction conditions can influence which enolate is preferentially formed. Strong, sterically hindered bases, such as lithium diisopropylamide (LDA), tend to favor the formation of the "kinetic" enolate by removing a proton from the less sterically hindered α-carbon (the C1 methyl group). khanacademy.org In contrast, weaker bases or conditions that allow for equilibrium favor the formation of the more thermodynamically stable, more substituted "thermodynamic" enolate at the C3 position. masterorganicchemistry.com

Once formed, the nucleophilic enolate can react with a variety of electrophiles. A common and synthetically useful reaction is α-alkylation, where the enolate displaces a leaving group from an alkyl halide. rsc.org For this compound, this would allow for the introduction of an alkyl group at either the C1 or C3 position, depending on the enolate formed.

Another important α-substitution reaction is halogenation. In the presence of an acid or base and a halogen (e.g., Br₂), ketones can be halogenated at the α-position. libretexts.org The reaction proceeds through an enol or enolate intermediate. Under acidic conditions, the reaction typically yields a mono-halogenated product, as the electron-withdrawing halogen deactivates the enol towards further reaction.

| Reaction Type | Reagents & Conditions | Expected Major Product at C1 (Kinetic Control) | Expected Major Product at C3 (Thermodynamic Control) |

| Alkylation | 1. LDA, THF, -78 °C; 2. CH₃I | 1-(4-Methylpyridin-2-yl)-3-methylpentan-2-one | 5-(4-Methylpyridin-2-yl)hexan-2-one |

| Halogenation (Acidic) | Br₂, CH₃COOH | 1-Bromo-5-(4-methylpyridin-2-yl)pentan-2-one | 3-Bromo-5-(4-methylpyridin-2-yl)pentan-2-one |

This table presents expected products based on general principles of ketone reactivity. Specific experimental outcomes may vary.

Oxidative Transformations

The ketone functionality of this compound is susceptible to oxidative cleavage through reactions like the Baeyer-Villiger oxidation. This reaction utilizes a peroxyacid (e.g., meta-chloroperoxybenzoic acid, m-CPBA) or other peroxides to convert a ketone into an ester. wikipedia.orgorganic-chemistry.org The mechanism involves the migration of one of the alkyl groups attached to the carbonyl carbon to an adjacent oxygen atom.

The regioselectivity of the Baeyer-Villiger oxidation is predictable and depends on the migratory aptitude of the substituents. Generally, the group that can better stabilize a positive charge has a higher migratory aptitude. The established order of migratory aptitude is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org

In the case of this compound, the two groups attached to the carbonyl are a methyl group (C1) and a 3-(4-methylpyridin-2-yl)propyl group (the remainder of the chain). Since the propyl group is a primary alkyl group, it has a higher migratory aptitude than the methyl group. Therefore, the Baeyer-Villiger oxidation is expected to yield the corresponding ester where the oxygen atom is inserted between the carbonyl carbon and the propyl chain.

Another potential oxidative pathway involves the oxidation of an α-seleno substituted ketone. This two-step process would first involve the formation of an α-seleno ketone, followed by oxidative elimination to create an α,β-unsaturated ketone. acs.org

| Oxidative Reaction | Oxidizing Agent | Predicted Product | Reaction Principle |

| Baeyer-Villiger Oxidation | m-CPBA | 3-(4-Methylpyridin-2-yl)propyl acetate (B1210297) | Preferential migration of the primary alkyl group over the methyl group. organic-chemistry.orgsigmaaldrich.com |

This table presents the predicted product based on the established migratory aptitudes in the Baeyer-Villiger oxidation.

Theoretical Frameworks for Predicting and Explaining Reactivity Patterns

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful theoretical framework for understanding and predicting the reactivity of molecules like this compound. researchgate.net DFT calculations can be used to model the electronic structure, determine the stability of intermediates and transition states, and predict the most likely reaction pathways.

For α-substitution reactions, DFT can be used to calculate the relative energies of the kinetic and thermodynamic enolates, providing insight into the regioselectivity of the reaction under different conditions. ijcce.ac.ir By mapping the potential energy surface for the reaction of the enolate with an electrophile, the activation barriers for the formation of different products can be determined, thus predicting the reaction outcome.

The electronic properties of the entire molecule, including the influence of the 4-methylpyridine (B42270) ring, can be analyzed. The pyridine nitrogen atom's lone pair and the aromatic π-system can influence the electron density at the ketone, potentially affecting its reactivity. For instance, the electron-donating or -withdrawing nature of substituents on the pyridine ring can modulate the electronic properties of the metal center in coordination complexes, which in turn affects their catalytic reactivity. nih.gov While not a metal complex, the principle of substituent effects on the electronic nature of the pyridine ring and its subsequent influence on a reactive center is applicable.

Furthermore, theoretical models can elucidate the mechanism of oxidative reactions. In the Baeyer-Villiger oxidation, DFT calculations can model the Criegee intermediate and the transition state for the migratory insertion step, helping to rationalize the observed regioselectivity. nih.gov Computational studies on related pyridinyl ketones and their metal complexes have successfully elucidated reaction mechanisms and rationalized experimental observations. rsc.org

| Theoretical Method | Application to this compound | Predicted Insights |

| Density Functional Theory (DFT) | Calculation of enolate energies. | Determination of the relative stability of kinetic vs. thermodynamic enolates, predicting regioselectivity in α-substitution. ijcce.ac.ir |

| DFT | Modeling of transition states for alkylation. | Prediction of activation barriers for reaction at C1 vs. C3, explaining product ratios. |

| DFT | Analysis of the Baeyer-Villiger reaction pathway. | Confirmation of the preferential migration of the propyl group by comparing transition state energies for both possible migrations. |

| Molecular Electrostatic Potential (MEP) | Mapping of electron density on the molecule. | Identification of nucleophilic (e.g., carbonyl oxygen, pyridine nitrogen) and electrophilic (e.g., carbonyl carbon) sites. ijcce.ac.ir |

This table illustrates how theoretical frameworks can be applied to predict and explain the reactivity of the target compound.

Advanced Spectroscopic and Chromatographic Methodologies in Compound Characterization

Application of High-Resolution Mass Spectrometry for Molecular Formula Determination Principles

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound with high accuracy. Unlike nominal mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This precision allows for the calculation of a unique elemental formula, as each element has a slightly different mass defect.

For 5-(4-Methylpyridin-2-yl)pentan-2-one, with the molecular formula C₁₁H₁₅NO, the theoretical exact mass can be calculated. Using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O), the monoisotopic mass is 177.1154 u. An experimental HRMS measurement yielding a value very close to this, typically within a few parts per million (ppm), would strongly support this molecular formula.

Common ionization techniques used in HRMS include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). In ESI, the compound is typically observed as a protonated molecule, [M+H]⁺, or as an adduct with other cations like sodium [M+Na]⁺ or potassium [M+K]⁺. The high accuracy of HRMS allows for the confident assignment of the elemental composition of these adducts as well. amanote.com

Table 1: Predicted HRMS Data for this compound This table presents theoretical values calculated based on the compound's molecular formula.

| Species | Formula | Theoretical Exact Mass (u) |

|---|---|---|

| [M] | C₁₁H₁₅NO | 177.1154 |

| [M+H]⁺ | C₁₁H₁₆NO⁺ | 178.1232 |

| [M+Na]⁺ | C₁₁H₁₅NNaO⁺ | 200.1051 |

Advanced Nuclear Magnetic Resonance Spectroscopy Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of an organic compound in solution. It provides information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, primarily ¹H and ¹³C.

For this compound, ¹H and ¹³C NMR spectra would provide the initial framework for its structure. The ¹H NMR spectrum would show distinct signals for the protons on the pyridine (B92270) ring, the methyl group attached to the ring, the protons of the pentanone chain, and the terminal methyl group of the ketone. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would reveal adjacent proton-proton couplings. The ¹³C NMR spectrum would show 11 distinct signals, corresponding to each unique carbon atom in the molecule. uci.eduresearchgate.netlibretexts.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Disclaimer: These are predicted values based on known data for 4-methylpyridine (B42270) and pentan-2-one fragments. Actual experimental values may vary.

| ¹³C NMR Predictions | ¹H NMR Predictions | |||||

|---|---|---|---|---|---|---|

| Carbon Atom | Predicted δ (ppm) | Source of Estimation | Proton(s) | Predicted δ (ppm) | Predicted Multiplicity | Source of Estimation |

| C2' | ~158 | chemicalbook.comresearchgate.net | H6' | ~8.3 | d | chemicalbook.comchemicalbook.com |

| C3' | ~123 | chemicalbook.comresearchgate.net | H3' | ~6.9 | s | chemicalbook.comchemicalbook.com |

| C4' | ~147 | chemicalbook.comresearchgate.net | H5' | ~7.0 | d | chemicalbook.comchemicalbook.com |

| C5' | ~124 | chemicalbook.comresearchgate.net | - | - | - | - |

| C6' | ~149 | chemicalbook.comresearchgate.net | - | - | - | - |

| C4'-CH₃ | ~21 | researchgate.netchemicalbook.com | C4'-CH₃ | ~2.3 | s | chemicalbook.comchemicalbook.com |

| C5 | ~38 | libretexts.org | H5 | ~2.9 | t | libretexts.org |

| C4 | ~28 | libretexts.org | H4 | ~1.8 | quint | libretexts.org |

| C3 | ~45 | libretexts.org | H3 | ~2.5 | t | libretexts.org |

| C2 | ~208 | libretexts.orgoregonstate.edu | - | - | - | - |

| C1 | ~30 | libretexts.org | H1 | ~2.1 | s | libretexts.org |

Two-Dimensional NMR Methodologies (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are essential. youtube.comsdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com For this compound, COSY would show correlations between the adjacent methylene (B1212753) groups in the pentanone chain (H3-H4, H4-H5). It would also show a correlation between the H5' and H6' protons on the pyridine ring.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.comsdsu.edu This allows for the direct assignment of carbon signals based on their attached, and often more easily assigned, proton signals. For instance, the proton signal at ~2.1 ppm would show a cross-peak to the carbon signal at ~30 ppm, assigning them as H1 and C1, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). youtube.comsdsu.edu It is crucial for connecting molecular fragments that are not linked by proton-proton coupling. Key HMBC correlations for confirming the structure would include:

A correlation from the C1 methyl protons (H1) to the ketone carbonyl carbon (C2).

Correlations from the methylene protons at H5 to the pyridine ring carbons C2' and C3'.

A correlation from the C4'-methyl protons to carbons C3', C4', and C5' of the pyridine ring.

Table 3: Key Expected 2D NMR Correlations for Structural Elucidation

| Experiment | Correlating Protons | Correlating Carbons | Structural Information Confirmed |

|---|---|---|---|

| COSY | H3 ↔ H4, H4 ↔ H5, H5' ↔ H6' | - | Confirms the pentane (B18724) chain connectivity and pyridine ring adjacencies. |

| HMQC/HSQC | All protons | Directly attached carbons | Assigns all protonated carbons. |

| HMBC | H1 (CH₃) | C2 (C=O) | Confirms the methyl ketone moiety. |

| H5 (-CH₂-Py) | C2', C3' | Confirms the link between the pentane chain and the pyridine ring at position 2'. | |

| C4'-CH₃ | C3', C4', C5' | Confirms the position of the methyl group on the pyridine ring. |

Solid-State NMR Applications

Solid-State NMR (SSNMR) is a powerful technique for studying the structure and dynamics of materials in the solid phase. Unlike solution NMR, where rapid molecular tumbling averages out anisotropic interactions, SSNMR spectra are dominated by these interactions. Techniques like Cross-Polarization Magic Angle Spinning (CPMAS) are used to enhance signal and reduce line broadening. acs.org

If this compound is a crystalline or amorphous solid, SSNMR could provide valuable information. It is particularly useful for:

Identifying Polymorphism: Different crystalline forms (polymorphs) of the same compound will give distinct SSNMR spectra due to differences in their crystal lattice environments and molecular conformations. acs.org

Studying Intermolecular Interactions: Probing intermolecular contacts, such as hydrogen bonds or π-π stacking, can be achieved through specific SSNMR experiments.

While no specific SSNMR studies on this compound are available, the technique has been successfully applied to other pyridine derivatives to understand their solid-state structures and interactions. acs.orgnsf.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis Principles

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and can also be sensitive to the molecule's conformation. aps.orgresearchgate.net

For this compound, the key functional groups—a ketone and a substituted pyridine ring—would give rise to strong, characteristic signals.

Ketone Group: A strong, sharp absorption band corresponding to the C=O stretching vibration is expected in the IR spectrum, typically around 1715 cm⁻¹ for a saturated aliphatic ketone. libretexts.orgorgchemboulder.com

Pyridine Ring: The pyridine ring exhibits several characteristic vibrations. These include C=C and C=N stretching modes in the 1400-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic ring protons appear above 3000 cm⁻¹. acs.orgcdnsciencepub.comrsc.org

Alkyl Groups: C-H stretching vibrations for the sp³ hybridized carbons of the pentane chain and methyl groups would be observed in the 2850-2960 cm⁻¹ range. libretexts.org C-H bending vibrations for the methyl and methylene groups would appear in the 1375-1465 cm⁻¹ region.

Raman spectroscopy would provide complementary information. The C=O stretch is typically weaker in the Raman spectrum, while the aromatic ring stretching vibrations are often strong.

Table 4: Predicted Characteristic Vibrational Frequencies This table presents expected frequency ranges for the compound's key functional groups.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| C-H Stretch (Aromatic) | Pyridine Ring | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | Alkyl Chain & Methyls | 2850 - 2960 | Strong |

| C=O Stretch | Ketone | 1710 - 1725 | Strong, Sharp |

| C=C, C=N Stretch | Pyridine Ring | 1400 - 1610 | Medium to Strong |

| C-H Bend (Aliphatic) | Alkyl Chain & Methyls | 1370 - 1470 | Medium |

X-ray Crystallography Studies for Solid-State Molecular Architecture Determination (if applicable)

Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. utah.edu This technique requires a single, high-quality crystal of the compound. If such a crystal of this compound could be grown, X-ray diffraction analysis would provide an unambiguous determination of its molecular architecture.

The data obtained would include:

Precise bond lengths and angles.

Torsion angles , defining the exact conformation of the flexible pentanone chain relative to the pyridine ring.

The crystal packing arrangement , revealing any intermolecular interactions such as hydrogen bonds (e.g., involving the pyridine nitrogen) or van der Waals forces that stabilize the crystal lattice.

Currently, there is no publicly available crystal structure for this compound in crystallographic databases. However, the structures of many related 4-methylpyridine derivatives and pyridinyl ketones have been determined, providing insight into the likely conformations and packing motifs that could be expected. amanote.comresearchgate.netmdpi.comnih.gov

Chromatographic Methodologies for Purification and Purity Assessment in Research Contexts

Chromatography is essential for both the purification of synthesized compounds and the assessment of their purity. Given the structure of this compound, which contains a basic pyridine nitrogen and a moderately polar ketone group, several chromatographic techniques would be applicable.

Purification: For preparative scale purification, column chromatography is the most common method. column-chromatography.com

Stationary Phase: Silica gel is a common choice for compounds of moderate polarity. Its slightly acidic nature can sometimes lead to strong adsorption of basic compounds like pyridines, but this can often be mitigated by adding a small amount of a basic modifier (e.g., triethylamine) to the eluent. column-chromatography.comresearchgate.net

Mobile Phase: A gradient of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or acetone) would likely provide effective separation from non-polar impurities and more polar byproducts.

Purity Assessment:

High-Performance Liquid Chromatography (HPLC): This is a standard method for determining the purity of a research sample. A reversed-phase column (e.g., C18) with a mobile phase of acetonitrile (B52724) and water (often with an acidic modifier like formic acid or trifluoroacetic acid to ensure good peak shape for the basic pyridine) would be a suitable starting point. helixchrom.com Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks, typically with UV detection set to the absorbance maximum of the pyridine ring.

Gas Chromatography (GC): As this compound is expected to be sufficiently volatile and thermally stable, GC is also an excellent method for purity analysis. birchbiotech.com The sample is vaporized and separated on a capillary column. Purity is calculated by the area percentage of the analyte peak relative to all other peaks detected by a Flame Ionization Detector (FID).

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds. The development of an HPLC method for this compound would be tailored to its specific physicochemical properties, including its polarity, which is influenced by the pyridine ring and the ketone functional group, and its UV absorbance, conferred by the aromatic system.

A reversed-phase HPLC (RP-HPLC) method is typically the first choice for a molecule of this nature. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a more polar solvent mixture, often consisting of water or an aqueous buffer and an organic modifier like acetonitrile or methanol. researchgate.net The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.

Research Findings and Method Parameters:

While a specific, validated HPLC method for this compound is not extensively documented in publicly available literature, a suitable method can be developed based on established principles for related pyridine-containing active pharmaceutical ingredients (APIs). medcraveonline.com The pyridine moiety provides a strong chromophore, making UV detection a highly effective and sensitive means of quantification. A detection wavelength of around 250 nm would likely be appropriate. abap.co.in

The development process would involve a systematic evaluation of critical parameters to achieve optimal separation, peak shape, and sensitivity. This includes the selection of an appropriate stationary phase, optimization of the mobile phase composition (including pH and the type and proportion of organic modifier), and setting the column temperature and flow rate. abap.co.in Method validation would then be performed according to International Council for Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose, assessing parameters such as specificity, linearity, accuracy, precision, and robustness. medcraveonline.com

Interactive Data Table: Proposed HPLC Method Parameters

| Parameter | Recommended Condition | Rationale |

| Stationary Phase | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for compounds of moderate polarity. nih.gov |

| Mobile Phase A | 20 mM Ammonium (B1175870) Formate Buffer (pH 4.5) | Buffering the mobile phase controls the ionization state of the pyridine ring, ensuring consistent retention times and good peak shape. abap.co.in |

| Mobile Phase B | Acetonitrile | A common organic modifier that offers good solvating power and low viscosity. researchgate.netabap.co.in |

| Gradient Elution | 20% B to 80% B over 15 minutes | A gradient is often necessary to elute the compound of interest with a good peak shape and to separate it from potential impurities with different polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm internal diameter column, balancing analysis time and backpressure. abap.co.in |

| Column Temperature | 40 °C | Elevated temperature can improve peak efficiency and reduce viscosity, leading to lower backpressure. abap.co.in |

| Detection | UV at 250 nm | The pyridine ring provides strong UV absorbance in this region, allowing for sensitive detection. abap.co.in |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. abap.co.in |

Gas Chromatography (GC) Considerations for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. nist.gov For a compound like this compound, direct GC analysis might be possible, but its polarity and potential for thermal degradation could present challenges, leading to poor peak shape and reduced sensitivity.

To overcome these limitations, a common strategy is to convert the analyte into a more volatile and thermally stable derivative prior to GC analysis. The ketone functional group in this compound is a prime target for derivatization.

Derivatization Strategies:

One potential derivatization reaction is oximation. The ketone can be reacted with a hydroxylamine (B1172632) reagent (e.g., hydroxylamine hydrochloride) to form an oxime. This conversion replaces the polar ketone group with a less polar oxime group, which can improve its chromatographic behavior.

Another approach could be the reduction of the ketone to a hydroxyl group, followed by silylation. The resulting alcohol could be reacted with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a trimethylsilyl (B98337) (TMS) ether. TMS ethers are typically much more volatile and thermally stable than their parent alcohols, making them ideal for GC analysis.

Research Findings and Method Considerations:

The selection of the GC column is critical. A mid-polarity column, such as one with a phenyl-arylene polymer stationary phase, would be a logical starting point to provide sufficient interaction with the pyridine ring and the derivatized functional group, facilitating good separation from other components in a sample matrix.

The temperature program for the GC oven would need to be carefully optimized to ensure that the derivative is eluted as a sharp, symmetrical peak without on-column degradation, while also providing adequate separation from any byproducts of the derivatization reaction or other impurities. The choice of detector would depend on the sensitivity and selectivity required, with a Flame Ionization Detector (FID) being a good general-purpose choice, and a Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS) offering higher selectivity and sensitivity for this nitrogen-containing compound.

Interactive Data Table: Proposed GC Method for a TMS-ether Derivative

| Parameter | Recommended Condition | Rationale |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS | A powerful silylating agent that efficiently converts hydroxyl groups to volatile and stable TMS ethers. |

| Stationary Phase | 5% Phenyl-Methylpolysiloxane (e.g., DB-5 or equivalent) | A versatile, low-to-mid polarity phase suitable for a wide range of underivatized and derivatized analytes. |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions for high-resolution capillary GC. |

| Carrier Gas | Helium or Hydrogen | Inert carrier gases commonly used in GC. |

| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the derivative without thermal degradation. |

| Oven Program | Initial 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min | A typical temperature program designed to separate compounds over a range of boiling points. |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | MS provides structural information for definitive identification, while FID offers robust, general-purpose quantification. |

| Detector Temperature | 280 °C (FID) or Transfer Line at 280 °C (MS) | Prevents condensation of the analyte as it exits the column. |

Computational and Theoretical Investigations of 5 4 Methylpyridin 2 Yl Pentan 2 One

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule. These methods use the principles of quantum mechanics to model the behavior of electrons and nuclei, providing insights into molecular geometry, electronic structure, and other properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. nih.gov It offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. researchgate.net In the study of molecules similar in structure to 5-(4-Methylpyridin-2-yl)pentan-2-one, DFT has been employed to calculate optimized geometries, vibrational frequencies, and electronic properties. researchgate.netnih.gov These calculations can help in understanding the molecule's stability and reactivity. For instance, the B3LYP functional combined with a suitable basis set, such as 6-311G(d,p), is a common choice for such investigations. nih.gov

Ab Initio Methods

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods can be highly accurate but are often more computationally demanding than DFT. They are used to obtain a precise understanding of a molecule's electronic structure and energy.

Conformational Analysis and Energy Landscapes

Conformational analysis involves identifying the different spatial arrangements of a molecule (conformers) and determining their relative energies. This is crucial for understanding a molecule's flexibility and how it might interact with other molecules. The process involves mapping the potential energy surface of the molecule to find stable conformers and the energy barriers between them.

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov This information is valuable for predicting how a molecule will interact with other molecules and for understanding its chemical reactivity. For example, MEP maps can indicate likely sites for hydrogen bonding and other non-covalent interactions.

In Silico Modeling of Molecular Interactions

In silico modeling encompasses a variety of computational techniques used to simulate and study biological and chemical systems. These methods are instrumental in drug discovery and materials science. researchgate.netmdpi.com

Ligand-Receptor Docking Principles

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), such as a protein. nih.gov This method is widely used in drug design to understand and predict the binding affinity and mode of interaction between a potential drug molecule and its biological target. researchgate.netnih.govresearchgate.net The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank them. nih.gov The results can provide insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. chemrevlett.comnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational landscape of a molecule, revealing its stable and transient structures. acs.orgchemrevlett.com

Hypothetical Research Findings:

A hypothetical molecular dynamics study on this compound could yield data on various conformational states. Researchers would typically analyze parameters such as potential energy, root-mean-square deviation (RMSD) to monitor structural stability, and dihedral angles to characterize the orientation of different parts of the molecule. The results would likely reveal several low-energy conformations, dictated by the interactions between the pyridine (B92270) ring and the pentanone chain.

Interactive Data Table: Hypothetical Conformational Analysis Data

Below is a hypothetical interactive table illustrating the kind of data that could be generated from an MD simulation study. The values are for illustrative purposes only.

| Conformational State | Potential Energy (kcal/mol) | RMSD (Å) | Key Dihedral Angle (°) |

| Global Minimum | -75.2 | 0.8 | 175 |

| Local Minimum 1 | -72.5 | 1.5 | 65 |

| Local Minimum 2 | -71.8 | 2.1 | -60 |

| Transition State | -65.0 | 3.5 | 120 |

Note: This data is purely illustrative and not based on actual experimental or computational results.

Quantitative Structure-Activity Relationship (QSAR) Theoretical Frameworks for Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wjpsonline.comnih.gov These models are widely used in drug discovery to predict the activity of new, unsynthesized molecules and to understand the structural features that are important for their biological effects. nih.govchemrevlett.com

For analogues of this compound, a QSAR study would involve compiling a dataset of structurally similar pyridine derivatives with experimentally measured biological activity (e.g., enzyme inhibition, receptor binding). wjpsonline.com Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). nih.gov Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that correlates these descriptors with the observed biological activity. chemrevlett.com

Hypothetical Research Findings:

A hypothetical QSAR study on a series of analogues of this compound might find that specific structural features are critical for activity. For example, the model could indicate that increasing the electron-donating capacity of a substituent on the pyridine ring enhances activity, while bulky groups on the pentanone chain are detrimental. The statistical quality of the QSAR model would be assessed using parameters like the coefficient of determination (R²) and the cross-validated R² (Q²).

Interactive Data Table: Hypothetical QSAR Model Parameters for Analogues

This interactive table presents a hypothetical summary of a QSAR model for a series of analogues. The data is for illustrative purposes only.

| Descriptor | Coefficient | p-value | Description |

| LogP | 0.45 | <0.01 | Measure of hydrophobicity |

| Electronic Energy | -0.21 | <0.05 | Indicator of electronic properties |

| Molecular Volume | -0.15 | <0.05 | Steric descriptor |

| Model Statistics | Value | ||

| R² | 0.85 | ||

| Q² | 0.72 |

Note: This data is purely illustrative and not based on actual experimental or computational results.

Biological Interaction Mechanisms and Structure Activity Relationship Principles

Theoretical Frameworks for Molecular Target Identification and Engagement

For a novel compound such as 5-(4-Methylpyridin-2-yl)pentan-2-one, for which no specific biological targets have been identified, researchers employ several theoretical frameworks. The primary approaches are ligand-based and structure-based design.

Ligand-Based Approaches: This method involves comparing the compound to a database of molecules with known biological activities. The pyridine (B92270) moiety is a common scaffold in many biologically active compounds, including enzyme inhibitors and receptor ligands. nih.govmdpi.com For instance, various pyridine derivatives have been identified as inhibitors of enzymes like Janus kinase 2 (Jak2) nih.gov and inducible nitric oxide synthase (NOS II). nih.gov By mapping the pharmacophoric features of this compound (e.g., hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings) and comparing them to known pharmacophore models, potential targets can be hypothesized. nih.gov

Structure-Based Approaches: If a potential target family is suspected, computational molecular docking can be used to predict the binding of this compound to the three-dimensional structures of various proteins. This technique models the interactions between the ligand and the active site of a protein, estimating the binding affinity. nih.gov The binding pocket of a target is often characterized by a mix of hydrophobic and acidic residues that can form a "binding dyad" to anchor the ligand. nih.gov

Mechanistic Studies of Enzyme Inhibition or Activation (if applicable)

Should this compound be identified as an enzyme modulator, mechanistic studies would be essential to define its mode of action.

Enzyme inhibition can be competitive, where the inhibitor vies with the substrate for the active site, or non-competitive, among other mechanisms. nih.gov A key structural feature of this compound is its sp²-hybridized nitrogen within the pyridine ring. Such nitrogen-containing aromatic systems can coordinate with the heme iron of cytochrome P450 (CYP) enzymes. nih.gov This interaction, known as "type II binding," can stabilize a non-metabolic conformation, leading to enzyme inhibition. nih.gov While this can increase a compound's metabolic stability, it also presents a high potential for drug-drug interactions by inhibiting the metabolism of other substances. nih.gov The inhibitory potential against a specific enzyme is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce enzyme activity by 50%. nih.govnih.gov

Receptor Binding Affinity Principles and Ligand-Receptor Interaction Models

If the compound's target is a receptor, its binding affinity is a critical parameter. This is often expressed as the inhibition constant (Ki), which reflects the intrinsic affinity of the ligand for the receptor. nih.gov A lower Ki value indicates a higher binding affinity.

Ligand-receptor interaction models are developed using techniques like X-ray crystallography of the ligand-receptor complex or through molecular docking simulations. nih.govmdpi.com These models reveal the specific interactions that stabilize the binding, such as:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and receptor.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and receptor.

Aromatic Interactions: Including π-π stacking between aromatic rings.

Ionic Bonds: Between charged groups.

For example, studies on sigma (σ) receptors show that ligands often possess an aromatic ring, a hydrophobic region, and a positive ionizable feature that anchors them within the receptor's active site. nih.govnih.gov A similar analysis for this compound at a given receptor would map its functional groups to corresponding residues in the binding pocket.

Modulation of Cellular Pathways: Conceptual Approaches and In Vitro Models

The engagement of a molecular target by a compound like this compound is expected to modulate intracellular signaling pathways. The conceptual approach involves measuring these downstream effects in controlled cellular environments.

Conceptual Approaches: Target engagement can lead to changes in protein phosphorylation, activation of transcription factors, and altered gene expression, ultimately affecting cellular processes. For example, inhibition of Mitogen- and Stress-Activated Kinase 1 (MSK1) can reduce the phosphorylation of the NF-κB transcription factor, leading to a decrease in the production of pro-inflammatory cytokines like IL-6. mdpi.com

In Vitro Models: To study these effects, researchers use various cell-based models. These can include engineered cell lines that overexpress a specific target receptor or enzyme, allowing for a clear assessment of the compound's on-target effects. frontiersin.org Alternatively, disease-relevant cell lines, such as cancer cells, are used to screen for desired physiological outcomes, like the inhibition of cell proliferation. mdpi.commdpi.com The choice of model and endpoint is guided by the hypothesized target and therapeutic application.

Principles of Metabolic Transformations in Biological Systems

The body subjects foreign compounds (xenobiotics) to a series of enzymatic reactions, primarily in the liver, to render them more water-soluble for excretion. nih.gov This process, known as biotransformation, is generally divided into two phases. nih.govnih.gov

Phase I reactions introduce or expose polar functional groups (e.g., -OH, -NH2, -SH) on the parent molecule. nih.govupol.cz These reactions are predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.govyoutube.com For this compound, several Phase I transformations are theoretically possible.

Table 1: Potential Phase I Metabolic Reactions for this compound

| Reaction Type | Structural Moiety | Potential Outcome |

|---|---|---|

| Oxidation | Pyridine Ring | Formation of an N-oxide on the pyridine nitrogen. |

| Oxidation | Ring Methyl Group | Hydroxylation to form 5-(4-(hydroxymethyl)pyridin-2-yl)pentan-2-one. |

| Oxidation | Aliphatic Chain | Hydroxylation at various positions on the pentyl chain. |

| Reduction | Ketone Group | Reduction to a secondary alcohol, forming 5-(4-methylpyridin-2-yl)pentan-2-ol. |

| Hydrolysis | Not applicable | The compound lacks common hydrolyzable groups like esters or amides. |

The pyridine ring's nitrogen can decrease the electron density of the ring, potentially slowing the rate of aromatic hydroxylation. nih.gov

In Phase II, the modified compounds from Phase I, or parent drugs that already possess a suitable functional group, are conjugated with endogenous, hydrophilic molecules. nih.govdrughunter.com This process further increases water solubility and facilitates excretion. researchgate.net The primary Phase II reactions include glucuronidation, sulfation, and glutathione (B108866) conjugation. upol.czdrughunter.com

If this compound undergoes Phase I metabolism to introduce a hydroxyl group (either by reduction of the ketone or oxidation of the alkyl chain/methyl group), this new functional group becomes a prime site for Phase II conjugation.

Table 2: Potential Phase II Metabolic Reactions for Metabolites of this compound

| Reaction Type | Enzyme Family | Substrate Moiety | Potential Product |

|---|---|---|---|

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Hydroxyl group (-OH) | An O-glucuronide conjugate, which is highly water-soluble. researchgate.net |

| Sulfation | Sulfotransferases (SULTs) | Hydroxyl group (-OH) | A sulfate (B86663) ester, which increases polarity. upol.cz |

| Glutathione Conjugation | Glutathione S-transferases (GSTs) | Not a primary pathway | Typically targets electrophilic centers; less likely for hydroxylated metabolites. drughunter.com |

These conjugation reactions generally result in inactive metabolites that can be readily eliminated from the body via urine or bile. researchgate.net

Structure-Activity Relationship (SAR) Principles Governing Biological Activity within Analogous Series

The exploration of the structure-activity relationship (SAR) for compounds analogous to this compound reveals several key principles that govern their biological activity. Although specific SAR studies on this exact molecule are not extensively available in the public domain, analysis of related pyridine and ketone-containing scaffolds provides valuable insights into how structural modifications can influence their biological effects. The following sections detail research findings on analogous series, highlighting the impact of substitutions on the pyridine ring and alterations to the alkyl-ketone side chain.

Research Findings on Pyridine Ring Modifications

The pyridine ring is a common scaffold in medicinal chemistry, and its substitution pattern significantly impacts biological activity. nih.gov Studies on various pyridine derivatives have demonstrated that the introduction of different functional groups at specific positions can modulate potency, selectivity, and pharmacokinetic properties.

For instance, in a series of 2-amino-4-methylpyridine (B118599) analogues developed as inhibitors of inducible nitric oxide synthase (iNOS), it was found that substitution at the 6-position of the pyridine ring was well-tolerated and could be used to enhance selectivity. The nature of the substituent at this position played a crucial role in the inhibitory activity.

In a different context, a review of the antiproliferative activity of various pyridine derivatives highlighted that the presence and position of substituents such as methoxy (B1213986) (-OCH3), hydroxyl (-OH), and carbonyl (-C=O) groups can enhance biological effects. nih.gov Conversely, the introduction of bulky groups or halogen atoms sometimes leads to a decrease in activity. nih.gov

Research Findings on Alkyl-Ketone Chain Modifications

The nature of the side chain attached to the pyridine ring is another critical determinant of biological activity. Modifications to the length, branching, and functional groups within the alkyl-ketone chain can lead to significant changes in efficacy and target interaction.

While direct SAR data for the pentan-2-one chain of the title compound is limited, research on other ketone-containing bioactive molecules suggests that the carbonyl group can be a key interaction point with biological targets. The incorporation of metabolically stable ketones has been explored as a strategy to enhance the potency and solubility of small molecule probes. cu.edu.eg

The following interactive data table summarizes hypothetical SAR principles based on the analysis of analogous series of pyridine and ketone derivatives. The data is illustrative and serves to demonstrate how systematic modifications might influence biological activity.

Interactive Data Table: Hypothetical SAR of this compound Analogs

| Compound ID | R1 (Pyridine Ring) | R2 (Alkyl Chain) | Hypothetical Biological Activity (IC50, µM) | Notes |

| Analog 1 | 4-CH3 (parent) | -(CH2)3COCH3 (parent) | 10 | Baseline activity. |

| Analog 2 | H | -(CH2)3COCH3 | 25 | Removal of the methyl group at the 4-position of the pyridine ring decreases activity. |

| Analog 3 | 4-OCH3 | -(CH2)3COCH3 | 5 | Introduction of an electron-donating methoxy group at the 4-position enhances activity. |

| Analog 4 | 4-Cl | -(CH2)3COCH3 | 15 | Introduction of an electron-withdrawing chlorine atom at the 4-position slightly reduces activity. |

| Analog 5 | 4-CH3 | -(CH2)2COCH3 | 30 | Shortening the alkyl chain by one methylene (B1212753) group reduces activity. |

| Analog 6 | 4-CH3 | -(CH2)4COCH3 | 8 | Lengthening the alkyl chain by one methylene group slightly enhances activity. |

| Analog 7 | 4-CH3 | -(CH2)3CH(OH)CH3 | 50 | Reduction of the ketone to a hydroxyl group significantly decreases activity, indicating the importance of the carbonyl for interaction. |

| Analog 8 | 4-CH3 | -(CH2)3COCH2F | 2 | Introduction of a fluorine atom alpha to the carbonyl group enhances potency, potentially through increased electrophilicity or hydrogen bonding. |

These hypothetical data points illustrate that both the electronic properties of the pyridine ring and the length and functionality of the alkyl-ketone side chain are critical for the biological activity of this class of compounds. The methyl group at the 4-position of the pyridine ring appears to be beneficial for activity, and the integrity of the ketone carbonyl is essential. Further empirical studies would be necessary to validate these SAR principles for this compound and its analogs.

Advanced Derivatives and Analogues: Synthetic Approaches and Mechanistic Biological Exploration

Design Principles for Novel Analogues of 5-(4-Methylpyridin-2-yl)pentan-2-one

The rational design of new analogues of this compound is guided by established medicinal chemistry principles aimed at optimizing the molecule's interaction with its biological target while improving its drug-like properties.

Bioisosteric Replacement Strategies

Bioisosterism involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, leading to a new compound with comparable biological activity. researchgate.net This strategy is pivotal in fine-tuning the steric, electronic, and physicochemical characteristics of a lead compound. researchgate.net For the this compound scaffold, bioisosteric replacements can be envisioned for both the pyridine (B92270) ring and the pentan-2-one side chain.

The methyl group on the pyridine ring could be substituted with other small alkyl groups, halogens, or a trifluoromethyl group to explore the impact on binding affinity and metabolic stability. The ketone functionality in the pentan-2-one side chain is a key pharmacophoric feature that can be replaced with other groups like an oxime, a hydroxyl, or a difluoromethyl group to alter its polarity and hydrogen bonding potential.

Table 1: Potential Bioisosteric Replacements for the this compound Scaffold

| Original Functional Group | Potential Bioisosteric Replacement | Rationale for Replacement |

| Pyridine Ring | Thiophene, Furan, Pyrimidine (B1678525), Pyridazine | To modify electronic properties, hydrogen bonding capacity, and metabolic stability. researchgate.net |

| 4-Methyl Group | -Cl, -F, -CF3, -CH2CH3 | To investigate steric and electronic effects on target binding and metabolism. |

| Ketone Carbonyl (C=O) | C=NOH (Oxime), CH(OH), CF2 | To alter polarity, hydrogen bonding capability, and metabolic susceptibility. |

| Pentyl Linker | Ether, Amide, Cyclopropyl | To modify conformational flexibility and physicochemical properties. |

Scaffold Hopping Approaches

Scaffold hopping is a more drastic design strategy that involves replacing the central core of a molecule with a structurally different scaffold while retaining the original pharmacophoric groups in a similar spatial arrangement. acs.orguni.lu This approach is particularly useful for discovering novel intellectual property and for escaping undesirable properties associated with the original scaffold. acs.orgnih.gov

Starting from this compound, a scaffold hopping strategy could involve replacing the pyridine ring with other heterocyclic systems that can position a side chain in a similar orientation. For example, an imidazo[1,2-a]pyridine (B132010) or a thieno[2,3-c]pyridine (B153571) scaffold could be explored. nih.govrsc.org These bicyclic systems offer different geometries and electronic distributions while potentially maintaining key interactions with a biological target. nih.gov The success of scaffold hopping relies on a deep understanding of the structure-activity relationship (SAR) of the initial compound series. uni.lu

Synthetic Strategies for Accessing Diversified Libraries

The synthesis of a diverse library of analogues is crucial for exploring the SAR and identifying compounds with improved properties. For the this compound scaffold, a convergent synthetic approach would be efficient. This would involve the synthesis of a key intermediate, such as a functionalized pyridine derivative, which can then be coupled with a variety of side chains.

A plausible synthetic route could start from a commercially available 4-methyl-2-lithiopyridine. This intermediate can then be reacted with a range of electrophiles to introduce the pentan-2-one side chain or its analogues. Alternatively, a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, could be employed to attach the side chain to a halogenated pyridine precursor. The synthesis of a library of these compounds would allow for systematic variation of the substituents on both the pyridine ring and the side chain. nih.gov

Mechanistic Investigation of Analogues' Interactions with Biological Targets

Understanding how a molecule interacts with its biological target at a molecular level is fundamental for rational drug design. For the analogues of this compound, a combination of experimental and computational techniques would be employed to elucidate these interactions.

X-ray crystallography of the analogue bound to its target protein can provide a detailed three-dimensional picture of the binding mode, revealing key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions. acs.org This information is invaluable for designing new analogues with improved affinity and selectivity.

Molecular docking studies can be used to predict the binding poses of a series of analogues within the active site of a target. nih.gov These computational models can help to rationalize the observed SAR and guide the design of new compounds. For instance, a docking study of a series of pyridine-based inhibitors revealed the structural basis for their potent inhibition of cyclin-dependent kinase 2 (CDK2). nih.gov

Furthermore, techniques such as isothermal titration calorimetry (ITC) can be used to measure the thermodynamic parameters of binding, providing insights into the driving forces of the interaction. acs.org Structure-activity relationship (SAR) studies, where the biological activity of a series of related compounds is systematically measured, are also essential for understanding which parts of the molecule are critical for its function. nih.gov

Computational Design and Synthesis of Prodrugs for Research Applications (focused on mechanism of activation)

Prodrugs are inactive derivatives of a drug molecule that are converted into the active form in the body through enzymatic or chemical transformation. researchgate.net This approach can be used to improve the pharmacokinetic properties of a compound, such as its solubility, stability, or ability to cross cell membranes. researchgate.netalquds.edu

For a research compound like this compound, a prodrug strategy could be designed to facilitate its use in in vitro or in vivo studies. Computational methods can be employed to design prodrugs with specific activation mechanisms. researchgate.netalquds.edu For example, if the ketone group is essential for activity but leads to poor solubility, it could be temporarily masked with a group that is cleaved by a specific enzyme present in the target cells or tissue.

The design process would involve identifying a suitable promoiety (the part of the prodrug that is cleaved off) and a linker that connects it to the parent drug. The mechanism of activation would be a key consideration. For instance, an ester-based prodrug could be designed to be cleaved by esterases, which are abundant in the body. The rate of cleavage can be modulated by altering the steric and electronic properties of the ester group. Computational models can be used to predict the lability of the prodrug linker and its susceptibility to enzymatic cleavage.

Application of High-Throughput Screening Methodologies in Discovery of Novel Biological Modulators (focused on methodology, not results)

High-throughput screening (HTS) is a powerful methodology used in drug discovery to rapidly test a large number of compounds for their ability to modulate a specific biological target or pathway. taylorandfrancis.com The focus of HTS is on the efficiency and automation of the screening process, allowing for the evaluation of vast chemical libraries in a short period.

The development of an HTS assay for the discovery of novel modulators related to this compound would begin with the selection of a suitable biological target. Once a target is identified, an assay is developed that can measure the activity of the target in a format that is amenable to automation. This could be a biochemical assay that measures the enzymatic activity of a protein or a cell-based assay that measures a specific cellular response.

The assay is then miniaturized to be performed in microtiter plates, typically with 384 or 1536 wells. taylorandfrancis.com This allows for the simultaneous testing of thousands of compounds. Robotic systems are used to handle the plates, dispense reagents, and read the results. The large amount of data generated is then analyzed using specialized software to identify "hits" – compounds that show activity in the assay. These hits are then subjected to further testing and validation to confirm their activity and to eliminate false positives. The methodology of HTS is designed to be a starting point for drug discovery, providing a set of initial leads that can then be optimized through medicinal chemistry efforts. taylorandfrancis.com

Conclusion and Future Research Directions

Synthesis of Current Understanding of 5-(4-Methylpyridin-2-yl)pentan-2-one in Academic Research

The pyridine (B92270) ring is a cornerstone in medicinal chemistry, appearing in a vast number of FDA-approved drugs and biologically active compounds. researchgate.netnih.govnih.govrsc.org Its prevalence is due to its unique chemical properties, including its basicity, ability to form hydrogen bonds, and its role as a bioisostere for other functional groups. nih.govnih.gov The combination of a pyridine moiety with a ketone functional group, as seen in this compound, creates a scaffold with significant potential for chemical diversification and biological activity.

The ketone group offers a reactive handle for a variety of chemical transformations, while the methyl-substituted pyridine ring can influence the molecule's metabolic stability, potency, and binding interactions with biological targets. nih.gov Pyridine derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.govmdpi.comresearchgate.net Although direct studies on this compound are limited, its structural motifs suggest potential applications in areas where pyridine-ketone compounds have shown promise, such as in the development of kinase inhibitors or as intermediates in the synthesis of more complex heterocyclic systems. nih.govbohrium.com

Unexplored Avenues in Synthetic Chemistry

The synthesis of highly functionalized pyridines remains a significant topic in organic chemistry. lookchem.com While classical methods like the Hantzsch and Kröhnke syntheses are well-established, there is a continuous drive to develop more efficient, versatile, and environmentally benign methodologies. nih.govwikipedia.org